molecular formula C13H18ClN3O B12217982 1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B12217982
M. Wt: 267.75 g/mol
InChI Key: DICTVEQCEZNRGW-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C13H17N3O. This compound belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the ethyl and methoxybenzyl groups in its structure makes it a unique derivative of pyrazole.

Preparation Methods

The synthesis of 1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzylamine and ethyl hydrazine.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the starting materials under controlled conditions.

    Substitution Reactions: The ethyl group is introduced through substitution reactions, often using ethyl halides in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new compounds with extended conjugation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine: This compound has a piperidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: The presence of a methyl group at the 4-position of the pyrazole ring distinguishes it from this compound.

    1-Ethyl-N-(3-methoxybenzyl)-1H-tetrazol-5-amine: This compound contains a tetrazole ring, which imparts different reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-5-4-6-13(7-11)17-2;/h4-7,9-10,14H,3,8H2,1-2H3;1H

InChI Key

DICTVEQCEZNRGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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